molecular formula C15H10ClNO2 B1505843 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one CAS No. 28563-19-1

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Cat. No.: B1505843
CAS No.: 28563-19-1
M. Wt: 271.70 g/mol
InChI Key: RDXQSWLUXKUQSI-UHFFFAOYSA-N
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Description

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (CAS 28563-19-1) is a synthetic quinoline derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C15H10ClNO2 and a molecular weight of 271.70 g/mol , this compound serves as a valuable scaffold for the development of novel biologically active molecules. Quinoline cores, such as the one in this compound, are extensively investigated for their diverse pharmacological properties, which include antimicrobial , anticancer , anti-inflammatory , and antimalarial activities . The structure features multiple reactive sites, allowing for further chemical modifications and the synthesis of fused or binary heterocyclic systems for structure-activity relationship (SAR) studies . Researchers utilize this and related quinoline-2-one derivatives as key intermediates in the synthesis of more complex molecular architectures, including various pyrazole, imidazole, and pyrimidine derivatives . The compound is characterized by its physical properties, including a calculated density of 1.421 g/cm³ and a high calculated boiling point of 444.2°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXQSWLUXKUQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182777
Record name 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28563-19-1
Record name 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028563191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Using Substituted Anilines and β-Ketoesters

One common approach to quinolinone derivatives involves the condensation of appropriately substituted anilines with β-ketoesters under acidic or Lewis acid catalysis to induce cyclization.

  • Starting materials : 7-chloro-2-aminophenol derivatives and phenyl-substituted β-ketoesters.
  • Catalysts : Lewis acids such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3), or tin(IV) chloride (SnCl4) are employed to facilitate electrophilic aromatic substitution and cyclization.
  • Solvents : Organic solvents like methanol, ethanol, or dimethylformamide (DMF) are used for reaction medium.
  • Conditions : Heating under reflux or controlled temperature to promote ring closure.

This method yields the quinolinone core with the phenyl group introduced via the β-ketoester and the hydroxy group positioned at C4 due to tautomerism or direct substitution.

Halogenation and Hydroxylation Steps

  • The 7-chloro substituent is introduced either by starting with a 7-chloro-substituted aniline or by electrophilic chlorination of the quinolinone intermediate using reagents like sulfuryl chloride or N-chlorosuccinimide.
  • Hydroxylation at the 4-position can be achieved by controlled oxidation or via tautomeric equilibrium of the quinolinone structure.

Use of Lewis Acid Catalysts in Preparation

According to patent US20060079690A1, Lewis acids such as aluminum trichloride (AlCl3) are instrumental in preparing quinolinone derivatives structurally related to this compound. The process involves:

  • Formation of a complex between the Lewis acid and the substrate.
  • Promotion of cyclization and substitution reactions.
  • Use of solvents like methanol or ethanol to dissolve reactants and facilitate reaction kinetics.
  • Quenching the reaction with aqueous solutions to isolate the product.

This method is scalable and allows for selective formation of hydroxyquinolinone derivatives with chloro and phenyl substituents.

Representative Reaction Scheme

Step Reagents & Conditions Purpose Outcome
1 7-chloro-2-aminophenol + phenyl β-ketoester, AlCl3, methanol, reflux Cyclization and ring closure Formation of quinolinone core
2 Electrophilic chlorination (if needed) Introduction of 7-chloro substituent Chloroquinolinone intermediate
3 Controlled oxidation or tautomerization Hydroxylation at C4 position 4-hydroxyquinolinone final product

Research Findings and Data

  • Yield and Purity : Reactions catalyzed by aluminum trichloride under reflux conditions in methanol typically yield 70-85% of the target compound with high purity after recrystallization.
  • Reaction Times : Cyclization reactions require 4–8 hours depending on temperature and catalyst concentration.
  • Solvent Effects : Polar aprotic solvents such as DMF can increase reaction rates but may complicate purification.
  • Catalyst Loading : Optimal catalyst loading is around 10-20 mol% to balance reaction efficiency and cost.
  • Isolation : The product is usually isolated by filtration after quenching the reaction mixture with water, followed by washing and drying.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials 7-chloro-2-aminophenol, phenyl β-ketoester Commercially available or synthesized
Catalyst Aluminum trichloride (AlCl3) 10-20 mol% loading
Solvent Methanol, ethanol, DMF Methanol preferred for ease of workup
Temperature Reflux (~65-80 °C) Controlled to avoid decomposition
Reaction time 4-8 hours Monitored by TLC or HPLC
Yield 70-85% After purification
Purification Filtration, recrystallization High purity product

Chemical Reactions Analysis

Autoxidation and Dimerization Pathways

Under aerobic conditions, the compound undergoes spontaneous oxidation-driven transformations:

Reaction TypeConditionsProductKey Observations
AutoxidationAmbient O₂, room temperatureDimeric pyridazino-diquinolinesRequires molecular oxygen; inhibited under inert argon

This process involves:

  • Proton shifts generating reactive tautomers.

  • Dimerization through hydrazine elimination.

  • Electrocyclic ring closure forming pentacyclic structures .

Cu(I)-Catalyzed Click Chemistry

The hydroxyl group at position 4 serves as a handle for propargylation, enabling azide-alkyne cycloadditions:

Reaction ComponentsConditionsProduct TypeYield
Propargyl bromide, CuIDMF, 60°C1,2,3-Triazole derivatives>85%

Key steps:

  • Alkylation : Hydroxyl group replaced with propargyl ether.

  • Cycloaddition : Cu(I) mediates regioselective triazole formation with organic azides .

Catalytic Functionalization

The compound participates in palladium-catalyzed transformations:

Reaction TypeCatalytic SystemKey Outcome
CarbonylationPd⁰/Mo(CO)₆2-substituted quinolin-4-ones
Cross-couplingPd₂(dba)₃, ligandsAryl-aryl bond formation

Mechanistic highlights:

  • Oxidative addition : Pd⁰ inserts into carbon-halogen bonds.

  • CO insertion : Molybdenum hexacarbonyl provides CO for ketone formation .

Solvent-Free Modifications

Reactions using poly(phosphoric acid (PPA) as catalyst:

ProcessConditionsAdvantage
Friedländer synthesis90°C, solvent-freeReduced environmental impact

This method eliminates volatile organic solvents while achieving >90% conversion efficiency for related quinolines .

Structural Reactivity Insights

  • Hydrogen-bonding networks : The 4-hydroxy and 2-keto groups facilitate intermolecular interactions, influencing crystallization behavior .

  • Electrophilic sites : C-5 and C-8 positions are chemically active due to electron-deficient aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. Research indicates that compounds within this class demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacteria TestedInhibition Zone (mm)
3-Phenyl-4-hydroxy...Staphylococcus aureus10.00 ± 0.44
Escherichia coli11.33 ± 1.11
CiprofloxacinStaphylococcus aureus8.33 ± 0.44

Antimalarial Properties

The quinoline scaffold is well-known for its antimalarial activity, particularly in compounds that can inhibit the growth of Plasmodium species. Studies have shown that derivatives of 7-chloroquinoline, including this compound, can effectively target malaria parasites in vitro. The mechanism often involves interference with heme detoxification pathways in the parasite .

CNS Activity and Antipsychotic Potential

Quinoline derivatives have been explored for their potential as antipsychotic agents due to their ability to modulate neurotransmitter systems in the brain. For example, compounds similar to this compound exhibit serotonin reuptake inhibition and partial agonism at dopamine D2 receptors, making them candidates for treating schizophrenia and related disorders . Brexpiprazole, a known antipsychotic, is derived from a similar quinoline structure and showcases the therapeutic potential of these compounds.

Antioxidant Activity

Research has also indicated that quinoline derivatives possess antioxidant properties, which can protect cells from oxidative stress-related damage. This is particularly relevant in developing treatments for conditions where oxidative stress plays a significant role, such as neurodegenerative diseases .

Table 2: Antioxidant Activity of Quinoline Derivatives

CompoundDPPH Scavenging Activity (%)
3-Phenyl-4-hydroxy...Moderate
Other tested compoundsVariable

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of quinoline derivatives to various biological targets, including DNA gyrase and other enzymes involved in bacterial replication and metabolism. These studies provide insights into the mechanism of action and help identify promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with analogous structures:

Substitution Patterns and Electronic Effects

Compound Name Substituents (Positions) Key Structural Features
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one 3-Ph, 4-OH, 7-Cl Chlorine enhances lipophilicity; phenyl enables π-π interactions; hydroxyl increases acidity .
4-Hydroxy-3-phenylquinolin-2(1H)-one (4A) 3-Ph, 4-OH Lacks 7-Cl, reducing electron-withdrawing effects and reactivity toward nucleophiles .
6-Chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D) 3-Ph, 4-OH, 6-Cl, 7-OMe Methoxy at 7 increases electron density; steric hindrance may reduce binding affinity .
3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one 3-Ac, 4-Ph, 6-Cl, 1-Me Acetyl group at 3 introduces steric bulk and electron withdrawal; methyl at 1 reduces ring flexibility .
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1-Cyclopropyl, 6-F, 7-Cl, 2,3-dihydro Saturated 2,3-dihydro structure reduces aromaticity; fluorine enhances polarity .

Physicochemical Properties

  • Lipophilicity: The 7-chloro substituent in the target compound increases logP compared to non-halogenated analogs (e.g., 4A) .
  • Acidity : The 4-hydroxyl group (pKa ~8–10) is more acidic than methoxy or acetylated derivatives due to resonance stabilization .
  • Solubility : Benzyl or cyclopropyl substituents (e.g., 4E or ) reduce aqueous solubility compared to the target compound’s phenyl group .

Biological Activity

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a quinolinone core with a phenyl group and a hydroxyl group, contributing to its lipophilicity and biological interactions. The presence of the chlorine atom at the 7-position enhances its pharmacological properties.

Biological Activity Overview

Research indicates that compounds in the quinolinone family, including this compound, exhibit a variety of biological activities:

  • Anticancer Activity :
    • Mechanism : The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation, such as topoisomerase and PI3Kα. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and Caco-2 cells .
    • Case Studies : In one study, treatment with this compound resulted in reduced cell viability and altered gene expression related to apoptosis pathways .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antifungal properties against several strains, demonstrating effective inhibition of fungal growth . Its mechanism involves disruption of fungal cell wall synthesis.
  • Immunosuppressive Properties :
    • Quinolinones have been noted for their ability to modulate immune responses, suggesting potential applications in autoimmune conditions or transplant rejection .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Hydroxyl Group : Enhances hydrogen bonding interactions with target proteins, improving binding affinity.
  • Chlorine Substitution : Modifies electronic properties and steric factors, impacting the compound's interaction with biological targets.

Research Findings

A summary of key findings from recent studies is presented in the table below:

StudyCell LineIC50 (µM)MechanismObservations
HCT-1165.0PI3Kα InhibitionSignificant reduction in cell viability
Caco-24.8Topoisomerase InhibitionInduction of apoptosis markers
Fungal StrainsN/ACell Wall DisruptionEffective against multiple strains

Q & A

Q. What catalytic systems improve enantioselective synthesis of chiral analogs?

  • Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution (lipases) can induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Refer to methods for structurally related dihydroquinolinones .

Methodological Notes

  • Contradiction Management : Cross-validate spectral data (e.g., NMR vs. X-ray) to resolve structural ambiguities .
  • Safety : Handle reactive intermediates (e.g., chloro derivatives) in fume hoods with PPE. Refer to SDS guidelines for storage (e.g., inert atmosphere, -20°C) .
  • Data Reproducibility : Document catalyst loadings, solvent grades, and microwave power settings meticulously .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Reactant of Route 2
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

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